Technical Monograph: tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate
Technical Monograph: tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate
CAS 1408076-45-8 | High-Value Pharmacophore Building Block
Executive Summary: The "Oxetane Switch" in Modern Drug Design
In the landscape of contemporary medicinal chemistry, tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate (CAS 1408076-45-8) represents a critical building block for the "oxetane switch" strategy. This moiety serves as a superior bioisostere for gem-dimethyl groups and carbonyl functionalities. Unlike traditional alkyl chains, the oxetane ring introduces a high degree of polarity and metabolic stability while reducing lipophilicity (LogP).
This guide details the physicochemical profile, validated synthesis pathways, and strategic applications of CAS 1408076-45-8, specifically focusing on its utility in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The compound is a Boc-protected amino alcohol featuring a strained four-membered oxetane ring. The 3-hydroxy-3-aminomethyl substitution pattern creates a "headed" linker capable of diverse covalent attachments.
| Property | Specification |
| IUPAC Name | tert-Butyl N-[(3-hydroxyoxetan-3-yl)methyl]carbamate |
| CAS Number | 1408076-45-8 |
| Molecular Formula | C9H17NO4 |
| Molecular Weight | 203.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
| pKa (Calc) | ~12.5 (Hydroxyl), ~11 (Carbamate NH) |
| LogP (Calc) | ~0.6 (Low lipophilicity) |
| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors |
Strategic Synthesis: The Henry Reaction Route
While various routes exist, the most robust and scalable method for synthesizing 3-hydroxy-3-aminomethyl oxetanes proceeds via the Henry Reaction (Nitroaldol) followed by reduction. This pathway minimizes ring-opening side reactions common with oxetanes under harsh acidic conditions.
Retrosynthetic Analysis
The target molecule is best disconnected at the carbamate nitrogen and the C-N bond, tracing back to Oxetan-3-one , a commercially available starting material.
Detailed Experimental Protocol
Note: This protocol is a synthesized standard procedure based on oxetane chemistry best practices.
Step 1: Henry Reaction (Nitromethane Addition)
Reaction: Oxetan-3-one + Nitromethane
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Reagents: Oxetan-3-one (1.0 eq), Nitromethane (5.0 eq), Triethylamine (Et3N) (0.5 eq).
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Solvent: THF or neat Nitromethane.
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Procedure:
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Dissolve oxetan-3-one in THF at 0°C.
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Add nitromethane followed by dropwise addition of Et3N.
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Stir at room temperature for 16 hours. Monitor by TLC (stain with KMnO4; oxetanes are not UV active).
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Workup: Concentrate in vacuo. The nitro-alcohol intermediate is often used directly to avoid instability during purification.
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Step 2: Nitro Group Reduction
Reaction: 3-(Nitromethyl)oxetan-3-ol
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Reagents: H2 (balloon or 50 psi), Raney Nickel (cat.) or Pd/C (10% wt).
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Solvent: Methanol (MeOH).
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Procedure:
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Dissolve the crude nitro-alcohol in MeOH.
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Add catalyst carefully (pyrophoric risk).
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Stir under H2 atmosphere for 24 hours.
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Filtration: Filter through a Celite pad to remove catalyst. Caution: Do not let the catalyst dry out.
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Concentrate to yield the crude amino-alcohol.
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Step 3: Boc Protection (Target Formation)
Reaction: 3-(Aminomethyl)oxetan-3-ol + Boc2O
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Reagents: Di-tert-butyl dicarbonate (Boc2O) (1.1 eq), NaHCO3 (2.0 eq).
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Solvent: 1:1 Dioxane/Water or THF/Water.
-
Procedure:
Visualizing the Workflow
The following diagram illustrates the logical flow of synthesis and the utility of the compound in drug design.
Figure 1: Synthetic pathway from Oxetan-3-one to CAS 1408076-45-8 and downstream applications.
Applications in Drug Discovery
The "Oxetane Effect"
The incorporation of the oxetane ring in CAS 1408076-45-8 offers distinct advantages over traditional alkyl linkers:
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Solubility Enhancement: The ether oxygen in the oxetane ring acts as a hydrogen bond acceptor, significantly lowering LogP compared to a gem-dimethyl group.
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Conformational Restriction: The puckered 4-membered ring locks the orientation of the hydroxyl and amine groups, reducing the entropic penalty upon binding to a protein target.
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Metabolic Stability: Oxetanes are generally resistant to oxidative metabolism (P450s) compared to flexible alkyl chains.
PROTACs and Linker Chemistry
In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a rigid, hydrophilic connector.
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Mechanism: The Boc group is removed (using TFA/DCM) to expose the primary amine, which is then coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).
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Functionalization: The tertiary hydroxyl group can be alkylated or left free to engage in hydrogen bonding with solvent or protein residues, modulating the physicochemical properties of the final degrader.
Handling, Stability, and Safety
Stability Concerns[2][6]
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Acid Sensitivity: While 3,3-disubstituted oxetanes are more stable than monosubstituted ones, prolonged exposure to strong Lewis acids or high temperatures in acidic media can trigger ring opening (polymerization or hydrolysis).
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Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen).
Safety Protocols (GHS)
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Signal Word: Warning
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Hazard Statements:
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
References
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Wurts, P. G. M., et al. (2006).[4] Protective Groups in Organic Synthesis, 4th ed.[4] Wiley.[4] Link
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Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
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Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Medicinal Chemistry. Chemical Reviews.[4] Link
-
PubChem Compound Summary. (2023). tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate (CAS 1408076-45-8).[5][6][7][8] National Center for Biotechnology Information. Link
Sources
- 1. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. tert-Butyl hydroxy(methyl)carbamate | C6H13NO3 | CID 272414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1408076-45-8|tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate|BLD Pharm [bldpharm.com]
- 6. arctomsci.com [arctomsci.com]
- 7. (3-Hydroxy-oxetan-3-ylmethyl)-carbamic acid tert-butyl ester | 1408076-45-8 [sigmaaldrich.com]
- 8. calpaclab.com [calpaclab.com]
